ms2i6A (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA). [] It is a derivative of adenosine, one of the four canonical nucleosides found in RNA. [] The ms2i6A modification is found at position 37 of tRNA, adjacent to the 3' end of the anticodon. [] This position is crucial for the interaction between tRNA and messenger RNA (mRNA) during protein synthesis. [, , ] This hypermodified nucleoside is prevalent in prokaryotes and some eukaryotic organisms, including yeast, roundworms, mammals, and plants. [, , ]
The ms2i6A modification is believed to stabilize the codon-anticodon interaction during translation, thereby improving translational fidelity and efficiency. [, , , ] The absence of this modification can lead to translational errors, affecting protein synthesis and cellular function. [, , , , ]
References1. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(Δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 2. Lamichhane, T. N., Helm, M., & Iwata-Reuyl, D. (2016). Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species. RNA Biology, 13(11), 1042–1047. 3. Zhang, C., Liu, F., Kang, Y., Dai, Q., Sun, H., Zhang, Y., … He, C. (2021). The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. Analytical Chemistry, 93(2), 908–914. 4. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 5. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 6. Zille, N. (2014). Untersuchungen zu den Interaktionspartnern modifizierter Nukleoside in messenger RNA. 7. Durand, J. M., Dagberg, B., Uhlin, B. E., & Björk, G. R. (1994). The modified nucleoside 2-methylthio-N6-isopentenyladenosine in tRNA of Shigella flexneri is required for expression of virulence genes. Journal of Bacteriology, 176(18), 5729–5734. 8. Vold, B. S., Lazar, J. M., & Gray, A. M. (1979). Post-Transcriptional Modifications of the Anticodon Loop Region: Alterations in Isoaccepting Species of tRNA’s During Development in Bacillus subtilis. Journal of Biological Chemistry, 254(20), 10248–10255. 9. Sibert, C., & Björnberg, L. (1998). Isolation of the gene (miaE) encoding the hydroxylase involved in the synthesis of 2-methylthio-cis-ribozeatin in tRNA of Salmonella typhimurium and characterization of mutants. Journal of Bacteriology, 180(21), 5633–5642. 10. Yarham, J. W., Lamichhane, T. N., Pyle, A., Mattijssen, S., Baruffini, E., Bruni, F., … Taylor, R. W. (2016). Noninvasive diagnosis of TRIT1-related mitochondrial disorder by measuring i6A37 and ms2i6A37 modifications in tRNAs from blood and urine samples. Mitochondrion, 28, 39–43. 11. Taya, Y., Tanaka, Y., & Nishimura, S. (1978). Subcellular Localization of Cytokinins in Transfer Ribonucleic Acid. Plant Physiology, 62(4), 558–561. 12. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 13. Sibert, C., & Björnberg, L. (2006). The ms2io6A37 Modification of tRNA in Salmonella typhimurium Regulates Growth on Citric Acid Cycle Intermediates. Journal of Bacteriology, 188(5), 1922–1929. 14. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 15. Persson, B. C., & Björk, G. R. (1993). Influence of modification next to the anticodon in tRNA on codon context sensitivity of translational suppression and accuracy. Journal of Bacteriology, 175(4), 1354–1361. 16. Arnez, J. G., & Steitz, T. A. (2008). Structural bioinformatics analysis of enzymes involved in the biosynthesis pathway of the hypermodified nucleoside ms2io6A37 in tRNA. Proteins: Structure, Function, and Bioinformatics, 70(1), 4–13. 17. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 18. Pierrel, F., Douki, T., Fontecave, M., & Atta, M. (2004). MiaB Protein Is a Bifunctional Radical-S-Adenosylmethionine Enzyme Involved in Thiolation and Methylation of tRNA. Journal of Biological Chemistry, 279(41), 42455–42463. 19. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 20. Pierrel, F., Hernandez, H. L., Johnson, M. K., Fontecave, M., & Atta, M. (2008). MiaB Protein from Thermotoga maritima. Biochemistry, 47(5), 1497–1509. 21. Lamichhane, T. N., Blewett, N. H., Buttner, L. L., Laremore, T. N., Shisler, K. A., Broderick, W. E., … Booker, S. J. (2013). The Radical SAM Methylthiotransferase MiaB: Divergent Evolution of Function and a Proof of Principle for the Mechanism of Catalysis. Journal of the American Chemical Society, 135(4), 1194–1205. 22. Tsuchiya, Y., Morinaga, T., Mihara, T., Oka, T., & Uesugi, M. (2020). Measurement of 2-methylthio Modifications in Mitochondrial Transfer RNAs by Reverse-transcription Quantitative PCR. Bio-Protocol, 10(5). 23. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 24. Persson, B. C., Gustafsson, C., Berg, D. E., & Björk, G. R. (1992). The gene for a tRNA modifying enzyme, tRNA isopentenyltransferase, is essential for cell growth of Escherichia coli K12. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 1595–1598. 25. Lamichhane, T. N., Shisler, K. A., Schmitz, J. E., Lee, A. K., Iwata-Reuyl, D., & Booker, S. J. (2013). Ferredoxins as interchangeable redox components in support of MiaB, a radical S-adenosylmethionine methylthiotransferase. Biochemistry, 52(37), 6497–6508. 26. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718. 27. Stec, W. J., & Stolarski, R. (1999). Studies directed toward introduction of N6-isopentenyladenosine and its 2-methylthio analogue into oligoribonucleotides. Nucleosides & Nucleotides, 18(9), 2085–2094. 28. Björk, G. R. (2018). The modified base isopentenyladenosine and its derivatives in tRNA. RNA Biology, 15(1), 1–5. 29. Agarwal, S., Sözen, B., Sharma, A., Pierrel, F., Trempe, J.-F., Johnson, M. K., … Lamarche, B. J. (2015). The First Step in Catalysis of the Radical S-Adenosylmethionine Methylthiotransferase MiaB Yields an Intermediate with a [3Fe-4S]0-like Auxiliary Cluster. Biochemistry, 54(25), 3987–4000. 30. Gu, C., Begley, T. J., Dedon, P. C., & Begley, U. (2019). A New Bacterial Adenosine-Derived Nucleoside as an Example of RNA Modification Damage. Chemical Research in Toxicology, 32(8), 1515–1523. 31. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718.
2-Methylthio-N-6-isopentenyladenosine is classified as a hypermodified nucleoside primarily found in tRNA. It is derived from the modification of adenosine through enzymatic processes. This compound is notable for its presence in both prokaryotic and eukaryotic organisms, indicating its evolutionary conservation and importance in cellular biology. The compound's IUPAC name is 2-methylthio-N6-isopentenyladenosine, and its CAS number is 20859-00-1 .
The synthesis of 2-methylthio-N-6-isopentenyladenosine can be achieved through various methods, primarily involving post-synthetic modifications of precursor oligomers. One common approach involves the enzymatic conversion of N6-isopentenyladenosine to 2-methylthio-N6-isopentenyladenosine by specific methylthio-modifying enzymes, such as cyclin-dependent kinase 5 regulatory subunit-associated protein 1 (CDK5RAP1). This enzyme catalyzes the addition of a methylthio group to the N6 position of the adenosine base, which is crucial for its biological activity .
The molecular structure of 2-methylthio-N-6-isopentenyladenosine consists of an adenosine backbone with a methylthio group attached at the 2-position and an isopentenyl group at the N6 position. This configuration alters the nucleoside's properties, enhancing its stability and functionality within tRNA molecules.
The presence of these groups contributes to the compound's unique properties, including its ability to influence tRNA function and stability during protein synthesis.
2-Methylthio-N-6-isopentenyladenosine participates in several biochemical reactions, particularly those involving tRNA modifications. The primary reaction involves its formation from N6-isopentenyladenosine through methylation by CDK5RAP1.
This reaction is critical for maintaining mitochondrial function and regulating gene expression related to energy metabolism and cellular growth.
The mechanism by which 2-methylthio-N-6-isopentenyladenosine exerts its effects primarily involves its role in stabilizing tRNA structures and enhancing their interaction with ribosomes during translation. The methylthio modification affects codon recognition and ensures accurate protein synthesis.
Research indicates that this modification may also play a role in cancer biology, particularly in glioma-initiating cells, where it helps maintain stemness traits by modulating autophagy pathways .
The physical and chemical properties of 2-methylthio-N-6-isopentenyladenosine are vital for understanding its behavior in biological systems.
2-Methylthio-N-6-isopentenyladenosine has several significant applications in scientific research:
The ongoing research into this compound continues to reveal new insights into its biological significance and potential applications in medicine and biotechnology .
CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) is an S-adenosylmethionine (SAM)-dependent methylthiotransferase exclusively localized to mitochondria. It catalyzes the conversion of N⁶-isopentenyladenosine (i⁶A) to ms²i⁶A at position A37 of four mt-DNA-encoded tRNAs: tRNA-Ser(UGA), tRNA-Tyr(GUA), tRNA-Phe(GAA), and tRNA-Trp(UCA). This reaction involves the addition of a methylthio (-SCH₃) group across the C2 position of the adenine ring, creating the characteristic 2-methylthio modification [1] [5] [8].
Molecular Mechanism:CDK5RAP1 belongs to the radical SAM enzyme superfamily, characterized by the presence of oxygen-labile [4Fe-4S] clusters essential for catalytic activity. These clusters facilitate the reductive cleavage of SAM to generate a 5′-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, initiating the methylthiolation reaction. Structural studies reveal that CDK5RAP1 contains a deep reaction tunnel that precisely positions i⁶A for modification while excluding non-cognate nucleosides. The enzyme exhibits a ping-pong kinetic mechanism, where SAM is first consumed to generate an enzyme-bound methylthio intermediate, followed by the transfer of this moiety to i⁶A [5] [8].
Functional Implications:In glioma-initiating cells (GICs), CDK5RAP1 serves a critical detoxification role. Endogenous i⁶A accumulation—resulting from CDK5RAP1 deficiency—induces excessive autophagy and impairs GIC self-renewal, tumorigenicity, and stemness marker expression (e.g., SOX2, Nestin, CD133). By converting i⁶A to ms²i⁶A, CDK5RAP1 neutralizes i⁶A's tumor-suppressive effects, enabling GIC maintenance. Hypoxic conditions within tumor cores enhance CDK5RAP1 activity due to oxygen sensitivity of its [4Fe-4S] clusters, linking this modification to tumor microenvironment adaptation [1] [2] [5].
Table 1: Key Molecular Functions of CDK5RAP1 in ms²i⁶A Biosynthesis
Property | Description |
---|---|
Enzyme Class | Radical SAM methylthiotransferase |
Cofactors | [4Fe-4S] clusters, S-adenosylmethionine (SAM) |
Reaction Catalyzed | i⁶A + SAM → ms²i⁶A + 5′-deoxyadenosine + L-methionine |
Subcellular Localization | Mitochondria |
Biological Role in Cancer | Detoxifies i⁶A, sustains glioma-initiating cell self-renewal and tumorigenicity |
Regulation by Microenvironment | Hypoxia enhances activity via [4Fe-4S] cluster sensitivity to oxygen |
The substrate specificity of ms²i⁶A modification is defined by a tripartite recognition system involving sequence motifs, structural elements in tRNA, and compartmental constraints:
Anticodon Loop Sequence Motif:CDK5RAP1 modifies tRNAs bearing the conserved sequence A36-A37-A38 immediately adjacent to the anticodon. This motif positions A37 within a flexible loop conformation, enabling its extrusion into CDK5RAP1’s catalytic tunnel. Mutational studies confirm that substitutions at A36 or A38 abolish methylation, underscoring their role in enzyme recognition [5] [9].
Mitochondrial tRNA Structural Features:The shortened D-loop and variable loop in mitochondrial tRNAs create a unique tertiary structure that facilitates CDK5RAP1 binding. Unlike their cytoplasmic counterparts, mitochondrial tRNAs lack conserved G18 and G19 residues in the D-loop, reducing structural rigidity and allowing A37 accessibility. Biochemical assays demonstrate that synthetic anticodon stem-loop (ASL) mimics of mt-tRNAs are sufficient for modification, whereas full-length cytoplasmic tRNAs are not substrates [5] [6].
Exclusive Mitochondrial Localization:Rigorous validation using ρ⁰ cells (lacking mitochondrial DNA) confirms that ms²i⁶A is undetectable in the absence of mt-tRNAs. Immunocytochemistry with monoclonal anti-ms²i⁶A antibodies reveals exclusive co-localization with mitochondrial elongation factor Tu (EF-Tu), confirming its restriction to mitochondrial translation machinery. Nuclear-derived RNAs, including microRNAs and mRNAs, lack this modification [3] [8].
Table 2: Mitochondrial tRNAs Modified by CDK5RAP1 in Mammals
tRNA Species | Anticodon | Codon Recognition | Modification Status | Biological Function |
---|---|---|---|---|
tRNA-Ser(UGA) | UGA | UCU, UCC, UCA, UCG | ms²i⁶A | Serine incorporation in OXPHOS complexes |
tRNA-Tyr(GUA) | GUA | UAU, UAC | ms²i⁶A | Tyrosine incorporation |
tRNA-Phe(GAA) | GAA | UUU, UUC | ms²i⁶A | Phenylalanine incorporation |
tRNA-Trp(UCA) | UCA | UGG | ms²i⁶A | Tryptophan incorporation |
tRNA-Leu(UUR) | UUR | UUA, UUG | Absent | Not a CDK5RAP1 substrate |
The biosynthesis of ms²i⁶A is a two-step sequential process initiated by the enzyme tRNA isopentenyltransferase 1 (TRIT1):
TRIT1 Catalysis and Specificity:TRIT1 transfers a dimethylallyl moiety from dimethylallyl pyrophosphate (DMAPP) to the exocyclic amine of A37 (N⁶ position), generating i⁶A. This reaction occurs in both the cytoplasm and mitochondria, though mitochondrial tRNA modification is physiologically paramount. TRIT1 recognizes a distinct but overlapping set of tRNAs compared to CDK5RAP1, including mitochondrial tRNA-Ser(UGA), tRNA-Tyr(GUA), and tRNA-Phe(GAA), as well as nuclear-encoded cytoplasmic tRNAs decoding UNN codons. Structural analyses reveal that TRIT1 employs a "pinch-and-flip" mechanism: a mobile "swinging domain" clamps the tRNA anticodon stem-loop, pinching A36 and A38 together to extrude A37 into the catalytic pocket for isopentenylation [1] [7] [9].
Pathophysiological Consequences of TRIT1 Deficiency:Biallelic mutations in TRIT1 cause mitochondrial respiratory chain defects and severe neurodevelopmental disorders. Patient-derived cells exhibit reduced i⁶A and ms²i⁶A in mt-tRNAs, impairing mitochondrial translation efficiency. This manifests as decreased synthesis of oxidative phosphorylation (OXPHOS) subunits encoded by mt-DNA, such as ND1 (Complex I), CYTB (Complex III), and COX1 (Complex IV). Consequently, cells shift toward glycolytic metabolism—a hallmark of mitochondrial dysfunction [1] [7].
Oncogenic Implications:In glioblastoma, TRIT1 generates i⁶A, which functions as an endogenous tumor suppressor. Exogenous i⁶A impairs mitochondrial respiration by inhibiting epidermal growth factor receptor (EGFR) translocation to mitochondria. This prevents EGFR from binding pro-apoptotic PUMA (p53 upregulated modulator of apoptosis), allowing PUMA to accumulate on mitochondria and induce apoptosis. Thus, CDK5RAP1-mediated conversion of i⁶A to ms²i⁶A abrogates this antitumor effect, promoting glioma cell survival [7].
The ms²i⁶A biosynthetic pathway exemplifies compartmentalized metabolic coordination:
Substrate Pool Sharing:The isopentenyl donor DMAPP is derived from the cytosolic mevalonate pathway. Cytosolic DMAPP pools must be imported into mitochondria via solute carriers (e.g., SLC25A1) to fuel TRIT1-mediated isopentenylation. Conversely, S-adenosylmethionine (SAM), the methylthio donor for CDK5RAP1, is synthesized primarily in the cytosol and transported into mitochondria. Depletion of cytosolic SAM synthetase MAT2A reduces ms²i⁶A levels, confirming inter-compartmental dependency [7] [9].
Iron-Sulfur Cluster Biogenesis:CDK5RAP1’s [4Fe-4S] clusters are assembled by the mitochondrial iron-sulfur cluster (ISC) machinery. Mutations in ISC assembly factors (e.g., NFU1, BOLA3) disrupt CDK5RAP1 activity, linking ms²i⁶A modification to cellular iron homeostasis. Cytosolic iron-sulfur cluster assembly (CIA) machinery does not contribute, underscoring mitochondrial autonomy [5] [8].
Hypoxia-Induced Metabolic Rewiring:Hypoxia stabilizes CDK5RAP1’s [4Fe-4S] clusters by reducing oxidative damage, increasing ms²i⁶A synthesis. This adaptation enhances mitochondrial translation efficiency under low oxygen, favoring OXPHOS over glycolysis. In gliomas, hypoxic niches exhibit elevated CDK5RAP1 activity, promoting GIC maintenance through i⁶A detoxification and sustained energy production [2] [5].
Cross-Regulation via Modified tRNA Pools:Cytoplasmic TRIT1 modifies nuclear-encoded tRNAs involved in cytosolic protein synthesis. These tRNAs influence the translation of nuclear-encoded mitochondrial proteins, indirectly affecting mitochondrial function. For example, TRIT1 modification of cytosolic tRNA-Ser(UGA) enhances translation of transcripts encoding OXPHOS assembly factors, creating feedback between cytosolic and mitochondrial translation systems [7] [9].
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